3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Overview
Description
3-Hydroxy-2-iodo-4-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . It is also known by other names such as 2-Iodoisovanillin and 4-Formyl-2-hydroxy-3-iodoanisole . This compound is characterized by the presence of hydroxyl, iodo, and methoxy functional groups attached to a benzaldehyde core. It is a yellowish-brown powder that has found applications in various fields of scientific research .
Mechanism of Action
Target of Action
It is known that this compound is widely utilized in scientific research and serves as a valuable precursor for synthesizing various biologically active compounds .
Mode of Action
It’s known that similar compounds, such as 3-hydroxy-4-methoxybenzaldehyde, can undergo condensation reactions with other compounds to yield schiff bases . This suggests that 3-Hydroxy-2-iodo-4-methoxybenzaldehyde may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds can participate in condensation reactions, which are key steps in many biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound is used as a precursor for synthesizing various biologically active compounds , suggesting that it may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde typically involves the iodination of 3-hydroxy-4-methoxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium . The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Hydroxy-2-iodo-4-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 3-Hydroxy-2-iodo-4-methoxybenzoic acid.
Reduction: 3-Hydroxy-2-iodo-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Hydroxy-2-iodo-4-methoxybenzaldehyde is used as a precursor in the synthesis of various biologically active compounds. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is utilized in the study of enzyme inhibition and as a building block for the synthesis of potential therapeutic agents. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory drugs .
Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and as a reagent in organic synthesis .
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the iodo group.
5-Iodovanillin: Similar structure with an iodo group at a different position.
3,4-Dimethoxybenzaldehyde: Lacks the hydroxyl and iodo groups.
Uniqueness: 3-Hydroxy-2-iodo-4-methoxybenzaldehyde is unique due to the presence of the iodo group at the 2-position, which imparts distinct reactivity and properties compared to its analogs. This unique substitution pattern allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3-hydroxy-2-iodo-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXKKFGRNPBWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460613 | |
Record name | 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138490-94-5 | |
Record name | 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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